Sulfolane

Catalog No.
S594821
CAS No.
126-33-0
M.F
C4H8O2S
M. Wt
120.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfolane

CAS Number

126-33-0

Product Name

Sulfolane

IUPAC Name

thiolane 1,1-dioxide

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

InChI

InChI=1S/C4H8O2S/c5-7(6)3-1-2-4-7/h1-4H2

InChI Key

HXJUTPCZVOIRIF-UHFFFAOYSA-N

SMILES

C1CCS(=O)(=O)C1

Solubility

Partially miscible with octanes, olefins, naphthenes; miscible with water, Acetone, toluene at 30 °C
Freely soluble in alcohol, soluble in dilute mineral acids

Synonyms

1,1-Dioxothiolan; Bondelane A; Bondolane A; Cyclic Tetramethylene Sulfone; Cyclotetramethylene Sulfone; NSC 46443; Sulfolan; Sulfolane SG; Sulpholane; Tetrahydrothiophene 1,1-Dioxide; Tetrahydrothiophene S,S-Dioxide; Tetrahydrothiophene Dioxide; Tetr

Canonical SMILES

C1CCS(=O)(=O)C1

Sulfolane, a man-made organic compound with the chemical formula C₄H₈SO₂ (), has gained significant interest in various scientific research fields due to its unique properties. Here's an overview of its applications in scientific research:

Extractive Distillation Solvent

Sulfolane's ability to selectively dissolve specific components in a mixture makes it a valuable solvent in extractive distillation. For instance, in the petroleum industry, it is widely used to separate aromatic hydrocarbons (benzene, toluene, and xylene) from aliphatic hydrocarbons (). This process allows for the production of high-purity aromatic products, crucial for various applications like gasoline blending.

Gas Sweetening

Sulfolane's high affinity for acidic gases like hydrogen sulfide and carbon dioxide makes it an effective solvent in "gas sweetening" processes. In natural gas purification, sulfolane absorbs these undesirable components from the raw gas stream, resulting in cleaner and safer natural gas for further processing and distribution ().

Biomass Conversion Research

Research exploring the conversion of biomass (plant or animal material) into biofuels and valuable chemicals is increasingly utilizing sulfolane. Its high boiling point, thermal stability, and ability to dissolve various biomass components make it a suitable solvent for pretreatment and extraction processes, potentially enhancing the efficiency of biomass conversion technologies ().

Other Research Applications

Beyond the aforementioned applications, sulfolane's diverse properties are being explored in other scientific research areas, including:

  • Lithium-ion battery electrolytes: Research is ongoing to investigate the use of sulfolane-based electrolytes in lithium-ion batteries, aiming to improve their performance and safety ().
  • Pharmaceutical research: Sulfolane's potential as a solvent in various stages of pharmaceutical development, such as drug discovery and manufacturing, is being explored due to its ability to dissolve diverse molecules and its relatively low toxicity.
  • Environmental research: Studies are investigating the behavior and potential environmental impacts of sulfolane in different environmental compartments, considering its widespread industrial use and water solubility.

Sulfolane, also known as tetramethylene sulfone, is an organosulfur compound with the chemical formula C4H8O2S\text{C}_4\text{H}_8\text{O}_2\text{S}. It is a colorless, polar aprotic liquid that is widely utilized in the chemical industry, primarily as a solvent for extractive distillation and various

While sulfolane is considered relatively safe for an industrial solvent, some safety concerns exist:

  • Toxicity: Studies suggest moderate to low acute toxicity []. However, prolonged exposure can cause skin irritation and eye damage [].
  • Flammability: Sulfolane has a high flash point (162 °C) [], indicating low flammability.

Uniqueness of Sulfolane

Sulfolane's unique combination of high thermal stability, low volatility, and selective solvation capabilities makes it particularly effective for extracting aromatic hydrocarbons while being less prone to vaporization compared to similar solvents. Its ability to function effectively under a wide range of conditions further enhances its utility across various industrial applications .

Sulfolane exhibits low toxicity compared to other dipolar aprotic solvents like dimethyl sulfoxide and dimethylformamide. While it is more toxic than some alternatives, it has lower skin penetration, reducing the risk of systemic toxicity through dermal exposure. This property makes it a safer option for various applications involving human handling .

The primary synthesis route for sulfolane involves a two-step process:

  • Formation of Sulfolene: Butadiene reacts with sulfur dioxide via a cheletropic reaction to form sulfolene.
  • Hydrogenation: Sulfolene is then hydrogenated using catalysts like Raney nickel or more recently developed catalysts such as nickel-boron/magnesium oxide to yield sulfolane. This method has been optimized by incorporating hydrogen peroxide to enhance yield and catalyst longevity .

Alternative synthesis methods include:

  • Oxidizing tetrahydrothiophene with hydrogen peroxide, allowing controlled oxidation at different temperatures to improve yield and purity .

Dimethyl SulfoxideC2H6OS\text{C}_2\text{H}_6\text{OS}High skin penetration; polar aproticSolvent for biological applicationsDimethylformamideC3H7N\text{C}_3\text{H}_7\text{N}High boiling point; polar aproticSolvent in pharmaceuticals and polymer chemistryN-Methyl-2-pyrrolidoneC5H9NO\text{C}_5\text{H}_{9}\text{NO}Excellent solvency; polar aproticUsed in coatings and electronic applicationsTetrahydrofuranC4H8O\text{C}_4\text{H}_8\text{O}Low boiling point; etherSolvent for polymers and

Research indicates that sulfolane can significantly influence reaction mechanisms due to its strong solvation capabilities. Its high dipole moment allows for effective solvation of cations while increasing the nucleophilicity of less solvated anions. This property enhances reaction rates and yields in various chemical processes .

Physical Description

Sulfolane is a colorless oily liquid with a weak oily odor. Solidifies (freezing point is 79° F) and sinks on first contact with water, then mixes with water. (USCG, 1999)
Liquid; OtherSolid

Color/Form

White or creamy white, crystalline powde

XLogP3

-0.8

Boiling Point

545 °F at 760 mm Hg (USCG, 1999)
285.0 °C
285 °C

Flash Point

330 °F (USCG, 1999)
177 °C (350 °F) (OPEN CUP)

Density

1.26 at 86 °F (USCG, 1999)
1.2606 at 30 °C/4 °C

LogP

-0.77 (LogP)
log Kow= -0.77

Odor

Odorless

Melting Point

79 °F (USCG, 1999)
27.6 °C
27.4-27.8 °C

UNII

Y5L06AH4G5

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral]

Therapeutic Uses

Convulsants; Radiation-protective Agents
Antibacterial
Sulfolane dosages that alter seizure susceptibility were determined using audiogenic (AG), pentylenetetrazol (PTZ) and hippocampal afterdischarge (AD) seizure models. The presence of AG seizures and potentiation of PTZ seizures were investigated in rats injected IP with 0, 200, 400 or 800 mg/kg; AD activity was assessed only at the highest and lowest dosages. The dose-dependent hypothermia associated with sulfolane treatment was controlled in Experiment I and a replication study (Experiment II) by testing under isothermic conditions. The effect of body temperature was measured directly in Experiment III by comparing AG seizure incidence and characteristics exhibited by hypothermic and normothermic animals. Audiogenic seizures were elicited in nearly half of the 800 mg/kg animals in both Experiments I and II. Sulfolane-induced hypothermia, maximal at 3 hours, partially protected against AG seizure characteristics. Potentiation of PTZ seizure severity (800 mg/kg) and duration (800 and 400 mg/kg) also were observed. None of the hippocampal AD parameters was affected significantly by sulfolane treatment.

MeSH Pharmacological Classification

Convulsants

Vapor Pressure

0.0062 mm Hg at 27.6 °C /Extrapolated/

Pictograms

Irritant

Irritant

Other CAS

126-33-0

Wikipedia

Sulfolane

Biological Half Life

Plasma half-life is between 3 1/2-5 hours.

Methods of Manufacturing

Prepared by catalytic hydrogenation of sulfolene oxides: Mahan, Fauske, US 2578565 (1951 to Phillips Petroleum).
... From butadiene and sulfur dioxide ... Evans, Morris, US 2360859 (1944 to Shell).
Sulfolane ... is made by reacting sulfur dioxide and butadiene to form sulfolene, which is then hydrogenated to give sulfolane

General Manufacturing Information

Computer and electronic product manufacturing
Petrochemical manufacturing
Petroleum refineries
Wholesale and retail trade
Thiophene, tetrahydro-, 1,1-dioxide: ACTIVE

Interactions

After oral or parenteral admin to rodents, analeptic effects of sulfolane were nearly additive with those of metrazol. When injected simultaneously with phenobarbital, it decr phenobarbital sleeping time in mice, but incr time when admin 1 hr before.
Rats receiving sulfolane at 240-300 mg/kg, ip, 20 min before irradiation showed 3 times as many bone marrow karyocytes as did control animals after receiving 300-900 rads gamma-irradiation. Mice receiving 120-240 mg/kg showed twice as many as controls.

Dates

Modify: 2023-08-15

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